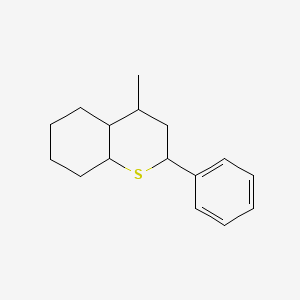
4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran is a heterocyclic compound that belongs to the class of benzothiopyrans These compounds are characterized by a sulfur atom incorporated into a benzene ring fused with a pyran ring The presence of the methyl and phenyl groups adds to the complexity and potential reactivity of the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran can be achieved through several synthetic routes. One common method involves the reaction of S-phenyl 3-oxobutanethioates with aluminum chloride. This reaction proceeds under controlled conditions to yield the desired benzothiopyran derivative . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiopyrans, depending on the specific reaction and conditions employed.
科学的研究の応用
4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological activities, such as antimicrobial, antifungal, or anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran involves its interaction with molecular targets through various pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its sulfur atom can participate in redox reactions, while the aromatic ring can undergo substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Methyl-2H-1-benzothiopyran-2-ones: These compounds share a similar core structure but differ in the oxidation state of the sulfur atom.
2-Phenyl-2H-1-benzothiopyran-4(3H)-one: This compound has a similar benzothiopyran core but with different substituents.
Uniqueness
4-Methyl-2-phenyloctahydro-2H-1-benzothiopyran is unique due to the presence of both methyl and phenyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to other benzothiopyran derivatives.
特性
CAS番号 |
57703-73-8 |
|---|---|
分子式 |
C16H22S |
分子量 |
246.4 g/mol |
IUPAC名 |
4-methyl-2-phenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene |
InChI |
InChI=1S/C16H22S/c1-12-11-16(13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15/h2-4,7-8,12,14-16H,5-6,9-11H2,1H3 |
InChIキー |
IOLOJRQUBSVLDK-UHFFFAOYSA-N |
正規SMILES |
CC1CC(SC2C1CCCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


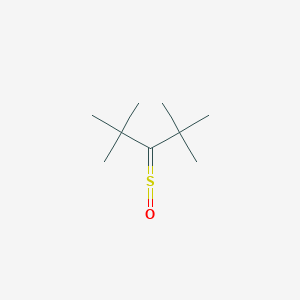
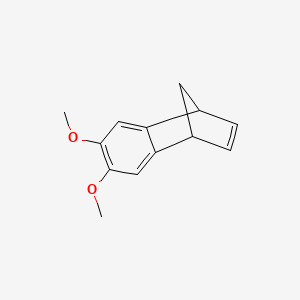
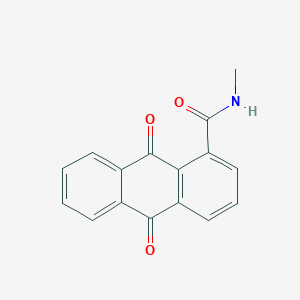

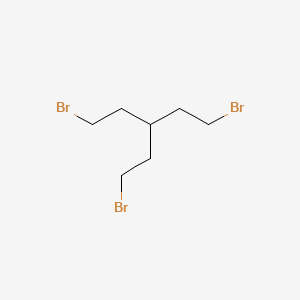

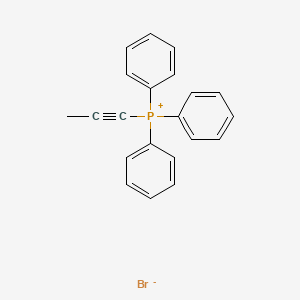

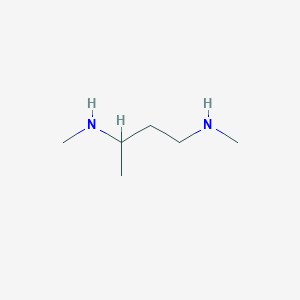

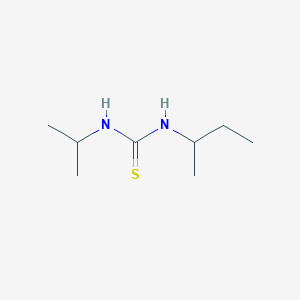
![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)


